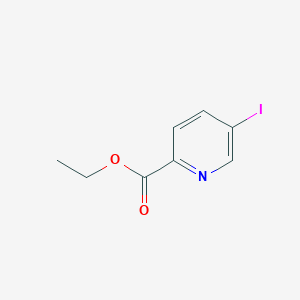

Ethyl 5-iodopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJNTQZFLZFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720864 | |

| Record name | Ethyl 5-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98546-32-8 | |

| Record name | Ethyl 5-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 5-iodopicolinate from picolinic acid

This guide details the synthesis of Ethyl 5-iodopicolinate starting from Picolinic acid .

Executive Summary

The conversion of Picolinic acid (Pyridine-2-carboxylic acid) to Ethyl 5-iodopicolinate presents a specific regiochemical challenge. The pyridine ring is electron-deficient, and the carboxylic acid group at C2 further deactivates the ring, making electrophilic aromatic substitution (SEAr) difficult. Furthermore, directing the iodine specifically to the C5 position requires overcoming the tendency for substitution at C3 (beta to nitrogen, ortho to the electron-withdrawing carbonyl) or C4 (via N-oxide routes).

This guide presents the most chemically robust pathway: Esterification followed by High-Temperature/Catalytic Iodination . While industrial routes often bypass picolinic acid (starting instead from 2-chloro-5-iodopyridine via carbonylation), the route below is designed for researchers strictly requiring the picolinic acid starting material.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is broken down into two primary stages. Reversing the order (Iodination first) is generally less efficient due to the poor solubility and high deactivation of the free acid.

Pathway:

-

Step 1: Fisher Esterification: Protection of the carboxylic acid as an ethyl ester to increase solubility and compatibility with organic iodination reagents.

-

Step 2: Electrophilic Iodination: Introduction of iodine at the C5 position. Due to the deactivated nature of ethyl picolinate, standard iodine/base conditions fail. We utilize a Super-Electrophilic System (e.g., NIS/TFA or

/Oxidant) to force substitution at the least deactivated position (C5).

Part 2: Experimental Protocols

Step 1: Synthesis of Ethyl Picolinate

This step converts the polar picolinic acid into a lipophilic ester, facilitating the subsequent halogenation.

-

Reagents: Picolinic acid (1.0 equiv), Ethanol (excess, solvent), Conc.

(2.0 equiv). -

Key Insight: The pyridine nitrogen can trap protons, buffering the catalyst. An excess of sulfuric acid ensures sufficient free protons to catalyze the esterification.

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Picolinic acid (12.3 g, 100 mmol) and Absolute Ethanol (100 mL) .

-

Acidification: Carefully add Conc.

(11 mL, ~200 mmol) dropwise with stirring. The reaction is exothermic; cooling in an ice bath during addition is recommended. -

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). -

Workup:

-

Cool to room temperature and concentrate under reduced pressure to remove excess ethanol.

-

Pour the residue into ice-water (100 mL).

-

Neutralize carefully with saturated

solution until pH ~8. Caution: CO2 evolution. -

Extract with Dichloromethane (DCM) (

). -

Dry combined organics over anhydrous

, filter, and concentrate.[1]

-

-

Purification: Vacuum distillation or flash chromatography (if necessary) yields Ethyl Picolinate as a colorless to pale yellow oil.

-

Expected Yield: 85–95%.

-

Step 2: C5-Selective Iodination

This is the critical step. The ester group at C2 directs electrophilic attack to the C5 position (para to the ester, beta to the nitrogen), which is sterically accessible and electronically favored over C3/C4 in this specific substrate.

-

Reagents: Ethyl Picolinate (1.0 equiv), N-Iodosuccinimide (NIS) (1.5 equiv), Trifluoroacetic Acid (TFA) (solvent/catalyst).

-

Mechanism: TFA protonates the NIS, generating a highly reactive

equivalent capable of attacking the electron-deficient pyridine ring.

Protocol:

-

Setup: Equip a sealed tube or a heavy-walled flask with a stir bar. Moisture exclusion is critical (use a drying tube or

atmosphere). -

Dissolution: Dissolve Ethyl Picolinate (1.51 g, 10 mmol) in Trifluoroacetic Acid (TFA) (10 mL) .

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (3.37 g, 15 mmol) in one portion.

-

Reaction: Seal the vessel and heat to

for 12–24 hours.-

Note: If conversion is low, adding a catalytic amount of

or using a Zincke intermediate method can boost reactivity, but NIS/TFA is the standard "direct" method.

-

-

Workup:

-

Cool to room temperature.

-

Quench by pouring into a mixture of ice and saturated

(Sodium thiosulfate) to reduce unreacted iodine species (indicated by fading of the purple/brown color). -

Neutralize carefully with solid

or -

Extract with Ethyl Acetate (

).

-

-

Purification:

-

The crude mixture may contain unreacted starting material and trace C3-iodo isomers.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes:Ethyl Acetate (90:10

70:30). -

Product: Ethyl 5-iodopicolinate elutes after the starting material.

-

Characterization:

NMR typically shows two aromatic signals with coupling constants characteristic of 2,5-substitution ( -

Expected Yield: 40–60% (Moderate yield is typical for deactivated pyridines).

-

Part 3: Mechanistic Pathway & Troubleshooting

The following diagram illustrates the reaction logic and potential side-reactions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Pyridine ring is too deactivated. | Increase temp to |

| Regioisomer Mix | Competition from C3/C4 positions. | Use Zincke Iminium protocol (requires multi-step ring opening/closing) for 100% C5 specificity. |

| Dark Crude | Free Iodine ( | Ensure thorough wash with Sodium Thiosulfate ( |

Part 4: Safety & Handling

-

Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Handle only in a fume hood. Causes severe burns.

-

N-Iodosuccinimide (NIS): Irritant. Store in the dark at

. -

Picolinic Acid Derivatives: Potential biological activity (metal chelation). Avoid dust inhalation.

References

-

Regioselective Iodination of Pyridines

-

General Pyridine Functionalization

- Title: Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes (Contextual reference for directing groups).

- Source: NIH / PMC.

-

URL:[Link]

-

Synthesis of Halopicolinates

- Title: Synthesis of Some Aminopicolinic Acids (Describes 4-iodo route, contrasting C5 difficulty).

- Source: UMSL Institutional Repository.

-

URL:[Link]

Sources

- 1. WO2020198026A1 - Compounds and uses thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

Ethyl 5-iodopicolinate chemical properties and structure

Technical Monograph: Ethyl 5-iodopicolinate Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis

Part 1: Executive Summary

Ethyl 5-iodopicolinate (CAS: 98546-32-8) is a high-value heteroaromatic intermediate characterized by a bifunctional pyridine scaffold. It features an electrophilic iodine handle at the C5 position and a reactive ethyl ester moiety at the C2 position. This dual functionality makes it a linchpin in "divergent synthesis" strategies, allowing researchers to independently functionalize the pyridine ring (via cross-coupling) and the carboxylate terminus (via nucleophilic acyl substitution).

This guide details the physicochemical profile, validated synthetic routes, and reactivity landscapes of Ethyl 5-iodopicolinate, designed to support high-fidelity decision-making in drug discovery campaigns.

Part 2: Chemical Identity & Physicochemical Profile

Identification

-

IUPAC Name: Ethyl 5-iodopyridine-2-carboxylate[1]

-

Molecular Formula: C

H -

Molecular Weight: 277.06 g/mol [5]

-

SMILES: CCOC(=O)C1=NC=C(I)C=C1[8]

Physical Properties

| Property | Value / Description | Note |

| Physical State | Solid (Low melting) or Viscous Oil | Batch dependent; often crystallizes upon standing. |

| Color | Pale yellow to off-white | Darkens upon light exposure (iodine liberation). |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Limited solubility in water. |

| LogP (Calc) | ~2.5 | Lipophilic, suitable for organic extraction. |

| Storage | 2–8°C, Protect from Light | Iodine-carbon bonds are photosensitive. |

Spectroscopic Signature (Diagnostic)

-

H NMR (CDCl

-

Aromatic Region: The pyridine ring protons appear as a distinct AMX or ABX system. Expect a doublet (~8.9 ppm, H-6) due to proximity to nitrogen and iodine, a doublet (~8.0 ppm, H-3), and a doublet of doublets (~8.2 ppm, H-4).

-

Aliphatic Region: Classic ethyl ester pattern. Quartet at ~4.4 ppm (

Hz, -OCH

-

- C NMR: Carbonyl carbon (~164 ppm), C-I carbon (typically shielded, ~95-100 ppm).

Part 3: Synthetic Routes & Causality

The synthesis of Ethyl 5-iodopicolinate is typically approached via the Fischer esterification of 5-iodopicolinic acid. This route is preferred over direct halogenation of ethyl picolinate due to the high regioselectivity required.

Validated Synthesis Workflow

-

Precursor: 5-Iodopicolinic acid (CAS: 32046-43-8).

-

Reagents: Ethanol (Solvent/Reactant), H

SO -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Figure 1: Acid-catalyzed Fischer esterification workflow for the synthesis of Ethyl 5-iodopicolinate.

Protocol: Synthesis from 5-Iodopicolinic Acid

Rationale: Using sulfuric acid as a catalyst in ethanol drives the equilibrium toward the ester via the Le Chatelier principle (excess ethanol).

-

Setup: Charge a round-bottom flask with 5-iodopicolinic acid (1.0 equiv).

-

Solvent: Add anhydrous Ethanol (0.2 M concentration relative to acid).

-

Catalyst: Carefully add concentrated H

SO -

Reaction: Reflux the mixture (approx. 80°C) for 12–16 hours.

-

Workup:

-

Cool to room temperature.

-

Concentrate ethanol under reduced pressure.

-

Dilute residue with Ethyl Acetate or DCM.

-

Wash carefully with saturated NaHCO

(to remove trace acid) and Brine.

-

-

Isolation: Dry organic layer over Na

SO-

Purification: If necessary, purify via silica gel chromatography (Gradient: 0

20% EtOAc in Hexanes).[11]

-

Part 4: Reactivity & Applications

Ethyl 5-iodopicolinate is a "divergent intermediate." The C-I bond allows for cross-coupling to build complexity, while the ester group serves as a masked acid, alcohol, or amide.

Functionalization Map

Figure 2: Divergent reactivity profile. Red nodes indicate Palladium-catalyzed cross-coupling; Green nodes indicate carbonyl transformations.

Key Application: Suzuki-Miyaura Cross-Coupling

The iodine at C5 is highly reactive toward oxidative addition by Pd(0), significantly more so than the corresponding bromide or chloride. This allows for coupling under mild conditions, preserving the ester group.

Protocol: General Suzuki Coupling

-

Reagents: Ethyl 5-iodopicolinate (1.0 eq), Aryl Boronic Acid (1.2 eq), K

CO -

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water. Degas thoroughly.

-

Conditions: Heat to 80–100°C under Argon for 2–6 hours.

-

Causality: The electron-deficient nature of the pyridine ring facilitates the reductive elimination step in the catalytic cycle, often resulting in high yields.

Part 5: Safety & Handling (E-E-A-T)

-

Hazards: Irritating to eyes, respiratory system, and skin.

-

Stability: The C-I bond is weak relative to C-Br/C-Cl. Prolonged exposure to light can cause homolytic cleavage, leading to iodine liberation (discoloration).

-

Storage: Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

-

Synthesis & Properties: Sigma-Aldrich Product Specification: 5-Iodopicolinic acid. (Precursor data). Link

-

Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

-

Picolinate Chemistry: Synthesis of picolinate and picolinic acid derivatives. ResearchGate. Link

-

Chemical Data: Ethyl 5-iodopicolinate CAS 98546-32-8 Entry. BLD Pharm.[3][4] Link

Sources

- 1. qiyuebio.com [qiyuebio.com]

- 2. 849830-15-5|Methyl 6-iodopicolinate|BLD Pharm [bldpharm.com]

- 3. N/A|Ethyl 3-chloro-5-iodopicolinate|BLD Pharm [bldpharm.com]

- 4. 2383788-36-9|Methyl 4-iodo-5-methylpicolinate|BLD Pharm [bldpharm.com]

- 5. 98546-32-8|Ethyl 5-iodopicolinate|BLD Pharm [bldpharm.com]

- 6. 5-碘哌啶酸乙酯 | Ethyl 5-iodopicolinate | 98546-32-8 - 乐研试剂 [leyan.com]

- 7. CAS 98546-32-8 | Ethyl 5-iodopicolinate,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 8. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]

- 9. davidpublisher.com [davidpublisher.com]

- 10. iris.unipa.it [iris.unipa.it]

- 11. rsc.org [rsc.org]

Ethyl 5-Iodopicolinate: A Divergent Scaffold for Heterocyclic & Medicinal Chemistry

Executive Summary

Ethyl 5-iodopicolinate (CAS: 86255-42-9) represents a high-value "bifunctional" scaffold in modern drug discovery. Its structural utility lies in the orthogonality of its two reactive handles: the electrophilic iodine at the C5 position (the "Reach") and the ester functionality at the C2 position (the "Anchor"). This guide details the strategic application of this scaffold to generate diverse heterocyclic libraries, focusing on palladium-catalyzed cross-couplings, nucleophilic acyl substitutions, and the construction of fused or pendant heterocyclic systems such as 1,2,4-oxadiazoles and imidazo[1,5-a]pyridines.[1][2]

The Scaffold: Structural Logic & Orthogonality

The pyridine ring is electron-deficient, making the C5 position (meta to nitrogen) naturally resistant to electrophilic aromatic substitution but highly primed for metal-catalyzed cross-coupling.[1] Conversely, the C2-ester is activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen.

-

C5-Iodine (The "Reach"): A high-reactivity handle for forming C-C, C-N, or C-O bonds via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1][2] The iodine bond is weaker than the corresponding bromide or chloride, allowing for milder reaction conditions and higher chemoselectivity.[2]

-

C2-Ester (The "Anchor"): Serves as a precursor for amides (common in kinase inhibitors), hydrazides (precursors to oxadiazoles/triazoles), or aldehydes (precursors to imidazopyridines).[1]

Strategic Divergence Map

The following diagram illustrates the divergent synthetic pathways accessible from this single starting material.

Caption: Divergent synthetic utility of Ethyl 5-iodopicolinate, enabling access to biaryls and complex heterocycles.

Module 1: C5-Functionalization (The "Reach")

The C5 position is the primary site for building molecular complexity, particularly for extending the scaffold into hydrophobic pockets of protein targets.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is the most robust method for functionalizing the C5 position. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-I bond.

Mechanistic Insight: The presence of the ester at C2 exerts a mild electron-withdrawing effect, further activating the C5-iodide compared to unsubstituted iodopyridine. However, care must be taken to avoid hydrolysis of the ester if strong aqueous bases (like NaOH) are used; mild bases like K3PO4 or Cs2CO3 are preferred.[1]

Experimental Protocol: C5-Arylation

Target: Ethyl 5-(4-methoxyphenyl)picolinate[1]

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the picolinate, boronic acid, base, and catalyst.[1][2]

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent mixture.[3]

-

Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).[4]

-

Sonogashira Coupling

Coupling with terminal alkynes provides a rigid linker. This is particularly useful for subsequent cyclization reactions (e.g., to form furopyridines) or for accessing "rod-like" liquid crystal mesogens.

-

Conditions: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (solvent/base), RT to 60 °C.

Module 2: C2-Functionalization (The "Anchor")

The C2-ester is a versatile "anchor" that can be transformed into various pharmacophores.

Heterocycle Construction: 1,2,4-Oxadiazoles

Converting the ester to a 1,2,4-oxadiazole creates a bioisostere of the ester/amide bond, often improving metabolic stability and membrane permeability.[1][2]

Experimental Protocol: Synthesis of 3-(5-Iodopyridin-2-yl)-1,2,4-oxadiazoles

This is a two-step sequence: Hydrazide formation followed by cyclization.[1]

Step A: Hydrazide Formation [1]

-

Dissolve Ethyl 5-iodopicolinate (1.0 equiv) in absolute Ethanol (0.5 M).

-

Add Hydrazine hydrate (5.0 equiv) dropwise.

-

Reflux for 2–4 hours. The product often precipitates upon cooling.

-

Isolation: Filter the solid, wash with cold ethanol, and dry. Yields are typically >90%.

Step B: Oxadiazole Cyclization

-

Reagents: 5-Iodopicolinohydrazide (from Step A), Carboxylic Acid (R-COOH), Coupling Agent (e.g., CDI or EDC/HOBt).[1]

-

Procedure:

-

Activate the carboxylic acid with CDI (1.1 equiv) in DMF or Dioxane for 1 hour.

-

Add the hydrazide and stir at RT to form the acyl-hydrazide intermediate.

-

Cyclodehydration: Heat the mixture to 100–120 °C (or use microwave irradiation at 140 °C for 20 min).

-

Result: Formation of the 1,2,4-oxadiazole ring attached to the C2 position.[1]

-

Amidation (Kinase Inhibitor Synthesis)

Direct amidation of the ester with anilines is difficult. The preferred route is hydrolysis to the acid followed by coupling.

-

Hydrolysis: LiOH in THF/H2O, 0 °C to RT. (Note: The iodine is stable to these conditions).

-

Coupling: HATU or POCl3-mediated coupling with the target amine. This motif (5-aryl-N-aryl-picolinamide) is found in HPK1 and Lck inhibitors.

Advanced Applications & Case Studies

Divergent Library Synthesis

For medicinal chemistry campaigns, the order of operations is critical.

-

Path A (C5 First): Perform Suzuki coupling on the ester -> Hydrolysis -> Amide coupling. Advantage:[4][5] Allows bulk synthesis of a specific 5-aryl core, then diversifying the amide region.

-

Path B (C2 First): Form the amide/heterocycle first -> Perform Suzuki coupling. Advantage:[4][5] Allows late-stage diversification of the C5 position (e.g., scanning different aryl groups for metabolic stability).[1]

Synthesis of Imidazo[1,5-a]pyridines

The ester can be reduced to the aldehyde (using DIBAL-H at -78 °C) or the alcohol.[1] The aldehyde condenses with amines and formaldehyde (or isocyanides) to form imidazo[1,5-a]pyridines, a scaffold known for inhibiting aromatase and aldosterone synthase.[1]

Case Study: HPK1 Inhibitors

Recent research (e.g., J. Med.[1][2] Chem. 2024) highlights the 5-arylpyridine-2-carboxamide motif as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

-

Starting Material: Ethyl 5-iodopicolinate.

-

Workflow:

-

C2: Amidation with a solubilizing amine or aniline.

-

C5: Suzuki coupling with an indazole or pyrazole boronate.

-

Result: High selectivity (>600-fold) against similar kinases.[6]

-

References

-

Suzuki Coupling Methodology

-

Sonogashira Coupling

-

1,2,4-Oxadiazole Synthesis

-

HPK1 Inhibitor Discovery (5-Arylpyridine-2-carboxamides)

-

Imidazo[1,5-a]pyridine Synthesis

Sources

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]

Preparation and Characterization of Ethyl 5-Iodopicolinate Derivatives: A Comprehensive Technical Guide

Executive Summary

Ethyl 5-iodopicolinate (Ethyl 5-iodopyridine-2-carboxylate; CAS: 98546-32-8) is a highly versatile halogenated heterocyclic building block. Characterized by an electron-deficient pyridine ring, an ester moiety, and a heavy halogen atom, this compound provides orthogonal reactivity that is highly prized in advanced medicinal chemistry. It serves as a foundational intermediate in the development of antidiabetic organometallic complexes[1], targeted radiopharmaceuticals for oncology[2], and structurally diverse building blocks for DNA-Encoded Libraries (DELs)[3].

This whitepaper details the causality-driven synthetic methodologies, self-validating experimental protocols, and structural characterization required to successfully prepare and utilize this critical compound.

Retrosynthetic Analysis & Mechanistic Causality

Designing a robust synthesis for ethyl 5-iodopicolinate requires navigating the inherent electronic deactivation of the pyridine ring.

Causality in Halogenation: Direct electrophilic aromatic substitution (e.g., direct iodination) of picolinic acid is highly disfavored. The strong electron-withdrawing effects of both the heterocyclic nitrogen and the carboxylic acid group severely deactivate the ring toward electrophiles. Therefore, a Sandmeyer-type transformation starting from 5-aminopicolinic acid (CAS: 24242-20-4)[4] is the most reliable method. By converting the amine to a diazonium salt, we bypass the need for an electrophilic iodine source, instead utilizing a radical-nucleophilic substitution that guarantees absolute regiocontrol at the 5-position.

Causality in Esterification: Following the isolation of 5-iodopicolinic acid, esterification must be carefully driven to completion. Standard Fischer esterification (EtOH /

Figure 1: Synthetic workflow and mechanistic pathway for Ethyl 5-iodopicolinate.

Experimental Protocols

The following protocols represent a self-validating system. In-process controls (e.g., visual cues, gas evolution) and specific quenching steps are integrated to ensure high purity and reproducibility.

Synthesis of 5-Iodopicolinic Acid via Sandmeyer Reaction

Rationale: The conversion of the amine to a diazonium salt requires strongly acidic conditions to prevent off-target triazene formation. Potassium iodide (KI) acts as both the nucleophile and the reducing agent in the radical-mediated dediazoniation.

-

Diazotization: Dissolve 5-aminopicolinic acid (10.0 g, 72.4 mmol) in 150 mL of 6M HCl. Cool the suspension to 0 °C in an ice-salt bath. Add a solution of

(5.5 g, 79.7 mmol) in 20 mL of deionized water dropwise over 30 minutes, keeping the internal temperature strictly below 5 °C. Stir for an additional 30 minutes (a clear, pale-yellow solution validates complete diazotization). -

Iodination: Slowly add a pre-chilled solution of KI (36.0 g, 217 mmol) in 50 mL of water. Self-Validation: Vigorous nitrogen gas evolution will occur, confirming the displacement of the diazo group.

-

Thermal Maturation: Gradually warm the reaction mixture to 60 °C and stir for 2 hours. The solution will turn dark brown due to the generation of molecular iodine (

) as a byproduct. -

Quenching & Isolation: Cool to room temperature. Quench the excess

by adding saturated aqueous sodium thiosulfate (

Synthesis of Ethyl 5-Iodopicolinate

Rationale: Catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack intermediate, drastically accelerating the conversion of the carboxylic acid to the acid chloride[2]. Triethylamine (

-

Activation: Suspend 5-iodopicolinic acid (10.0 g, 40.1 mmol) in 50 mL of thionyl chloride (

). Add 3 drops of anhydrous DMF. Reflux the mixture at 80 °C under a nitrogen atmosphere for 4 hours. Self-Validation: The suspension will transition into a homogeneous solution, indicating complete conversion to the acid chloride. -

Solvent Removal: Remove excess

under reduced pressure. Co-evaporate with anhydrous toluene (2 × 20 mL) to strip residual -

Esterification: Dissolve the crude acid chloride in 50 mL of anhydrous dichloromethane (DCM) and cool to 0 °C. Add a mixture of absolute ethanol (2.8 g, 60 mmol) and

(6.1 g, 60 mmol) dropwise over 15 minutes. -

Workup: Warm to room temperature and stir for 2 hours. Wash the organic layer with saturated

(50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous

Characterization & Analytical Data

Accurate spectroscopic characterization is essential for verifying the regiochemistry of the iodine atom. In the

Table 1: Analytical and Spectroscopic Data for Ethyl 5-Iodopicolinate

| Parameter | Value / Description |

| Chemical Formula | |

| Molecular Weight | 277.06 g/mol |

| Appearance | White to off-white crystalline solid |

| HRMS (ESI-TOF) | Calculated for |

| FT-IR (ATR, | 3050 (C-H arom), 2985 (C-H aliph), 1715 (C=O ester), 1560, 1380, 1245, 1010 (C-I stretch) |

Derivatization and Advanced Applications

The strategic placement of the iodine atom at the 5-position and the ester at the 2-position allows for highly orthogonal functionalization in drug discovery.

-

Antidiabetic Organometallic Complexes: Saponification of the ester yields 5-iodopicolinic acid, which readily coordinates with

at pH 5 to form bis(5-iodopicolinato)oxovanadium(IV), -

Targeted Radiotherapy for Melanoma: The iodine handle is ideal for radioiododestannylation. The ester is first converted to an amide (e.g., N-(2-(diethylamino)ethyl)-5-iodopicolinamide). The stable iodine-127 is swapped for a trimethylstannyl group via a transition-metal-free photolytic reaction. Subsequent treatment with

yields -

DNA-Encoded Libraries (DELs): Ethyl 5-iodopicolinate derivatives act as bifunctional building blocks. The ester can be hydrolyzed and coupled to a DNA-linked amine using coupling reagents like DMT-MM. The remaining aryl iodide serves as a prime candidate for on-DNA Suzuki-Miyaura or Sonogashira cross-coupling reactions, enabling the generation of vast, structurally diverse libraries[3].

Figure 2: Downstream derivatization and advanced applications of Ethyl 5-iodopicolinate.

References

-

Howei Pharm. CAS 98546-32-8 | Ethyl 5-iodopicolinate,≥95%. Available at: [Link]

-

SciSpace. Targeted radiotherapy of pigmented melanoma with 131 I-5-IPN. Available at:[Link]

-

PubMed (NIH). A new halogenated antidiabetic vanadyl complex, bis(5-iodopicolinato)oxovanadium(IV): in vitro and in vivo insulinomimetic evaluations and metallokinetic analysis. Available at: [Link]

-

Newcastle University Theses. Expanding the Scope of DNA Compatible Chemistry for the Application within DNA Encoded Libraries. Available at:[Link]

Sources

- 1. A new halogenated antidiabetic vanadyl complex, bis(5-iodopicolinato)oxovanadium(IV): in vitro and in vivo insulinomimetic evaluations and metallokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. Page loading... [guidechem.com]

Solubility and stability of Ethyl 5-iodopicolinate

Technical Guide: Solubility, Stability, and Handling of Ethyl 5-iodopicolinate

Executive Summary

Ethyl 5-iodopicolinate (CAS: 116272-46-9) is a critical heterocyclic building block employed primarily in medicinal chemistry for the synthesis of complex pyridine scaffolds. Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic ethyl ester at C2 (susceptible to nucleophilic attack/hydrolysis) and the aryl iodide at C5 (active in palladium-catalyzed cross-couplings).

This guide addresses the physicochemical challenges associated with this compound—specifically its poor aqueous solubility and susceptibility to hydrolytic and photolytic degradation—providing researchers with validated protocols for characterization and handling.

Physicochemical Profile & Identity

Before initiating formulation or synthesis, the compound's identity and baseline properties must be established. While specific batch data varies, the following theoretical and empirical ranges define the compound.

| Property | Description / Value | Note |

| IUPAC Name | Ethyl 5-iodopyridine-2-carboxylate | |

| CAS Number | 116272-46-9 | |

| Molecular Formula | C₈H₈INO₂ | |

| Molecular Weight | 277.06 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1] |

| Predicted LogP | ~2.5 – 2.9 | Moderately lipophilic. |

| Melting Point | 74–78 °C (Predicted range) | Note: Methyl analog melts ~100°C; ethyl esters typically exhibit lower MPs. |

| pKa (Pyridine N) | ~1.8 – 2.2 | Electron-withdrawing ester and iodine reduce basicity compared to pyridine (pKa 5.2). |

Solubility Characterization

Ethyl 5-iodopicolinate exhibits a classic "lipophilic ester" solubility profile. It is sparingly soluble in water but highly soluble in polar aprotic solvents and chlorinated hydrocarbons.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Aqueous | Water (pH 7) | Insoluble (< 0.1 mg/mL) | Workup (partitioning phase). |

| Chlorinated | Dichloromethane (DCM) | Excellent (> 100 mg/mL) | Synthesis solvent; extraction. |

| Polar Aprotic | DMSO, DMF | Excellent (> 50 mg/mL) | Stock solutions for bio-assays; coupling reactions. |

| Esters | Ethyl Acetate | Good | Extraction; chromatography eluent. |

| Alcohols | Methanol, Ethanol | Moderate to Good | Caution: Transesterification risk upon prolonged heating. |

| Alkanes | Hexanes/Heptane | Poor | Anti-solvent for crystallization. |

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the precise saturation solubility in a specific solvent system (e.g., for formulation or reaction optimization).

Materials:

-

Ethyl 5-iodopicolinate (Test Article)

-

Target Solvent (e.g., PBS pH 7.4, DMSO)

-

0.45 µm PTFE Syringe Filters

-

HPLC-UV/Vis system

Workflow:

-

Saturation: Add excess solid Ethyl 5-iodopicolinate to 2 mL of the target solvent in a glass vial.

-

Equilibration: Agitate (shake/stir) at constant temperature (25°C) for 24 hours.

-

Filtration: Pass the suspension through a 0.45 µm PTFE filter to remove undissolved solids. Note: Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC against a standard curve.

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Stability & Degradation Mechanisms

The stability of Ethyl 5-iodopicolinate is governed by two primary vectors: Hydrolysis (Ester functionality) and Photolysis (Aryl Iodide functionality).

Hydrolytic Stability (pH Dependent)

-

Mechanism: Nucleophilic acyl substitution at the C2 ester.

-

Acidic Conditions (pH < 4): Reasonably stable at room temperature; hydrolysis accelerates with heat.

-

Basic Conditions (pH > 9): High Risk. The electron-withdrawing nitrogen and iodine atom make the carbonyl carbon highly electrophilic. Saponification to 5-iodopicolinic acid occurs rapidly in aqueous base (NaOH/LiOH).

-

Mitigation: Maintain reaction media at neutral or slightly acidic pH unless hydrolysis is the intended step.

Photolytic Stability (Light Sensitivity)

-

Mechanism: Homolytic cleavage of the C–I bond. Aryl iodides have weak bond dissociation energies (~65 kcal/mol). Exposure to UV or intense visible light can generate an aryl radical, leading to de-iodination (forming Ethyl picolinate) or homocoupling byproducts.

-

Mitigation: All handling must occur under amber light or in foil-wrapped vessels.

Oxidative Stability

-

Pyridine N-Oxidation: While pyridines can form N-oxides, the electron-deficient nature of the 5-iodo-2-ester ring deactivates the nitrogen lone pair, making it resistant to ambient oxidation. However, strong oxidants (mCPBA, H₂O₂) will form the N-oxide.

Figure 2: Primary degradation pathways. Note the critical sensitivity to light and base.

Handling, Storage, and Safety

Based on the stability profile, the following SOPs are recommended for research environments.

Storage Conditions

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress (which promotes slow hydrolysis).

-

Container: Amber glass vials with Teflon-lined caps. If amber glass is unavailable, wrap clear vials in aluminum foil.

Handling Precautions

-

Weighing: Minimize exposure to ambient light. Weigh quickly to avoid moisture uptake.

-

Reaction Setup: When using in cross-coupling (e.g., Suzuki-Miyaura), degas solvents thoroughly. Oxygen can poison the Pd catalyst, but it also accelerates radical decomposition of the iodide.

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

References

-

PubChem. Ethyl 5-iodopicolinate Compound Summary. National Library of Medicine. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. (Foundational text on handling aryl iodides in coupling). Available at: [Link]

Sources

Strategic Applications of Ethyl 5-Iodopicolinate in Early-Stage Drug Discovery

Executive Summary

In the landscape of early-stage drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on the availability of versatile, orthogonally reactive building blocks. Ethyl 5-iodopicolinate (CAS: 98546-32-8) has emerged as a privileged scaffold in medicinal chemistry. Featuring a highly reactive carbon-iodine (C-I) bond at the C5 position and an easily derivatizable ethyl ester at the C2 position, this heteroaromatic compound enables divergent synthetic pathways. This technical guide explores the mechanistic rationale, core synthetic workflows, and biological applications of Ethyl 5-iodopicolinate, specifically focusing on its role in developing targeted kinase inhibitors and GPCR modulators.

Chemical Profile & Mechanistic Rationale

The utility of Ethyl 5-iodopicolinate stems from its dual functionality, which allows chemists to perform sequential, site-selective modifications without the need for complex protecting-group strategies.

-

The C5-Iodine Handle (C-C/C-N Bond Formation): The oxidative addition of palladium into the C-I bond is the rate-determining step in cross-coupling reactions. Because the C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C-Br or C-Cl bonds, Ethyl 5-iodopicolinate undergoes transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under exceptionally mild conditions[1]. This mild reactivity is crucial as it prevents the premature cleavage or transesterification of the C2 ester.

-

The C2-Ethyl Ester Handle (Pharmacophore Masking): The picolinate ester is synthetically orthogonal to the C5-halogen. Once the C5 position is functionalized, the ester can be directly converted into a picolinamide via amidation. In kinase drug discovery, the picolinamide motif is highly prized; its nitrogen-oxygen dipole acts as a potent bidentate hydrogen-bond donor/acceptor, anchoring the molecule directly to the hinge region of the ATP-binding pocket[2].

Core Synthetic Workflows in Drug Discovery

Workflow A: Transition-Metal Catalyzed Cross-Coupling

The most frequent application of Ethyl 5-iodopicolinate is as an electrophile in the Suzuki-Miyaura coupling . By reacting the 5-iodo core with various aryl or heteroaryl boronic acids, chemists can rapidly synthesize libraries of 5-aryl picolinates. The electronic deficiency of the pyridine ring, combined with the highly polarizable iodine atom, accelerates the transmetalation step, often resulting in near-quantitative yields[3].

Workflow B: Ester Derivatization to Picolinamides

Following C5 functionalization, the C2 ethyl ester is typically subjected to aminolysis or saponification followed by amide coupling. The resulting 5-substituted picolinamides have demonstrated profound efficacy as inhibitors of Provirus Integration of Maloney (PIM) kinases and various Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[4].

Figure 1: Divergent synthetic workflows utilizing Ethyl 5-iodopicolinate in hit-to-lead chemistry.

Data Presentation: Comparative Reaction Parameters

To guide experimental design, the following table summarizes optimized, field-proven conditions for the primary derivatizations of Ethyl 5-iodopicolinate.

| Reaction Type | Reagents / Coupling Partner | Catalyst System | Base / Solvent | Temp / Time | Typical Yield |

| Suzuki-Miyaura | Phenylboronic acid (1.2 eq) | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O (4:1) | 80 °C / 4 h | 85 - 95% |

| Buchwald-Hartwig | Morpholine (1.5 eq) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | 100 °C / 12 h | 70 - 85% |

| Sonogashira | Terminal Alkyne (1.2 eq) | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 60 °C / 6 h | 80 - 90% |

| Direct Amidation | Aliphatic Amine (3.0 eq) | None (Thermal) | None / EtOH | 90 °C / 16 h | 60 - 80% |

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

The following protocol outlines the synthesis of Ethyl 5-phenylpicolinate from Ethyl 5-iodopicolinate. This protocol is designed as a self-validating system; the visual cues (color changes) and phase separations inherently confirm the success of intermediate steps.

Materials Required:

-

Ethyl 5-iodopicolinate (1.0 mmol, 277.06 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

-

1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Reaction Assembly: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-iodopicolinate, phenylboronic acid, and K₂CO₃.

-

Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent the premature hydrolysis of the ethyl ester while still being basic enough to form the reactive boronate complex necessary for transmetalation.

-

-

Degassing (Critical Step): Add the Dioxane/Water mixture. Seal the tube with a rubber septum and sparge the solution with Argon gas for 15 minutes.

-

Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

-

-

Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add the Pd(dppf)Cl₂ catalyst. The solution will immediately turn a deep reddish-brown.

-

Thermal Activation: Replace the septum with a Teflon screw-cap, seal tightly, and submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously for 4 hours.

-

Reaction Monitoring & Quenching: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a new blue-fluorescent spot under 254 nm UV indicates completion. Cool to room temperature and dilute with 15 mL of Ethyl Acetate (EtOAc) and 15 mL of water.

-

Workup & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 5-aryl picolinate.

Biological Application: Mechanism of Action in Kinase Inhibition

When Ethyl 5-iodopicolinate is converted into a 5-aryl picolinamide, it becomes a potent pharmacophore for kinase inhibition[5]. The diagram below illustrates the logical relationship between the synthesized picolinamide and its biological target within a tumor proliferation pathway.

Figure 2: Mechanism of action of 5-aryl picolinamides acting as competitive ATP-pocket inhibitors.

Conclusion

Ethyl 5-iodopicolinate is far more than a simple reagent; it is a strategic node in the drug discovery network. By providing two highly differentiated handles—a kinetically favored C5-iodine for rapid structural diversification via cross-coupling, and a C2-ethyl ester for late-stage pharmacophore installation—it dramatically accelerates the hit-to-lead optimization cycle. Mastery of its reactivity profile allows medicinal chemists to efficiently navigate chemical space, particularly in the pursuit of next-generation targeted therapeutics.

References

-

Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at:[Link]

-

Shaban, S. M. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at:[Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition (PMC). Available at:[Link]

-

Ravez, S., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules (MDPI). Available at:[Link]

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reactivity of the Carbon-Iodine Bond in Ethyl 5-Iodopicolinate

Executive Summary

Ethyl 5-iodopicolinate represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. Its structural utility lies in the orthogonal reactivity of its three functional components: the electron-deficient pyridine core, the electrophilic ester at C2, and the labile carbon-iodine (C-I) bond at C5.

This guide focuses exclusively on the C5-Iodine bond , which serves as the primary "entry point" for diversifying the scaffold. Unlike the C2 or C6 positions, which are susceptible to nucleophilic attack (

Electronic Structure & Reactivity Profile

To manipulate this molecule effectively, one must understand the electronic push-pull dynamics:

-

The Pyridine Core: The nitrogen atom pulls electron density, making the ring electron-deficient (

-deficient). -

The C2-Ester: An electron-withdrawing group (EWG) that further deactivates the ring but provides a handle for hydrogen bonding or further derivatization.

-

The C5-Iodine: The Iodine atom is large and polarizable. The C-I bond energy (

57 kcal/mol) is significantly lower than C-Br or C-Cl, making it highly reactive toward oxidative addition by Pd(0) species.

The Critical Challenge: Standard lithiation (e.g., using n-BuLi) typically fails because the organolithium attacks the C2-ester or the pyridine ring (nucleophilic addition) faster than it performs the iodine-lithium exchange. Solution: The use of Magnesium-Halogen exchange (Knochel conditions) or mild Palladium catalysis.

Reactivity Landscape (Visualization)

The following diagram outlines the divergent pathways available for this scaffold, highlighting the specific reagents required to avoid side reactions.

Figure 1: Divergent reactivity pathways. Note the specific requirement for Turbo Grignard reagents to preserve the ester functionality.

Protocol A: Magnesium-Halogen Exchange (The "Knochel" Method)

This is the most robust method for generating a nucleophile at C5 without destroying the C2-ester. We utilize the Turbo Grignard reagent (

Mechanism

The

Step-by-Step Methodology

Reagents:

-

Ethyl 5-iodopicolinate (1.0 equiv)

- (1.1 equiv, ~1.3 M in THF)

-

Electrophile (e.g., Benzaldehyde, 1.2 equiv)

-

Solvent: Anhydrous THF

Workflow:

-

Setup: Flame-dry a Schlenk flask and purge with Argon. Add Ethyl 5-iodopicolinate and dissolve in anhydrous THF (0.5 M concentration).

-

Cooling: Cool the solution to -20°C . Note: Unlike simple aryl iodides, we do not need -78°C, but room temperature will cause ester degradation.

-

Exchange: Dropwise add

. Stir at -20°C for 30 minutes.-

QC Check: Aliquot 0.1 mL, quench with

, and check NMR/LCMS. >95% conversion to the deuterated species indicates complete exchange.

-

-

Quench: Add the electrophile (dissolved in THF) slowly.

-

Warm: Allow to warm to 0°C over 1 hour.

-

Workup: Quench with saturated

. Extract with EtOAc.

Why this works: The LiCl breaks the magnesium aggregates, increasing the "s-character" reactivity of the Mg, allowing the exchange to outcompete the nucleophilic attack on the ester [1].

Protocol B: Suzuki-Miyaura Cross-Coupling

The C5-I bond is highly activated for oxidative addition. However, the choice of base is critical. Strong alkoxide bases (e.g.,

Optimized Conditions

-

Catalyst:

(3-5 mol%). The bidentate ligand prevents catalyst decomposition. -

Base:

(3.0 equiv) or -

Solvent: Dioxane/Water (9:1).

Workflow

-

Mix: Combine Ethyl 5-iodopicolinate (1.0 equiv), Boronic Acid (1.5 equiv), and Base in a reaction vial.

-

Degas: This is crucial. Sparge with Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid.

-

Heat: Heat to 80°C for 4-12 hours.

-

Purification: Filter through Celite to remove Pd black before column chromatography.

Troubleshooting & Optimization Data

The following table summarizes common failure modes when working with this specific scaffold and their technical solutions.

| Failure Mode | Observation (LCMS/NMR) | Root Cause | Corrective Action |

| Ester Hydrolysis | Mass corresponds to Carboxylic Acid (-28 amu) | Base is too strong or aqueous media too basic. | Switch to anhydrous conditions with |

| Protodeiodination | Mass corresponds to Ethyl Picolinate (I replaced by H). | Incomplete exchange or moisture in solvent during Grignard. | Dry THF over sieves; ensure Argon atmosphere; check proton source in boronic acids. |

| Homocoupling | Dimer of the boronic acid observed. | Oxygen presence in Suzuki reaction.[7] | Degas solvents thoroughly; increase boronic acid equivalents. |

| Nucleophilic Attack | Complex mixture; loss of ester signal. | Use of | MANDATORY: Use |

Mechanistic Visualization: The Turbo Grignard Advantage

This diagram illustrates why the LiCl-mediated exchange is superior for this ester-containing scaffold.

Figure 2: Kinetic selectivity of Turbo Grignard. The LiCl additive breaks aggregates, accelerating the I/Mg exchange (Green) so it outcompetes the ester attack (Red).

References

-

Knochel, P., et al. (2003).[8][9] "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition.

-

Sigma-Aldrich. "Mild Mg-Halogen Exchange using Turbo Grignard." Technical Bulletin.

-

Miyaura, N., Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Organic Chemistry Portal. "Sonogashira Coupling."

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Synthetic Versatility of Ethyl 5-iodopicolinate: A Technical Guide for Organic Chemists

An in-depth exploration of a key building block for the construction of complex molecules, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and diverse applications of Ethyl 5-iodopicolinate in modern organic synthesis.

Introduction: A Privileged Scaffold in Drug Discovery and Materials Science

Ethyl 5-iodopicolinate is a versatile heterocyclic building block that has garnered significant attention in organic synthesis due to its unique combination of functionalities. The presence of a pyridine ring, an ethyl ester, and a strategically positioned iodine atom makes it an ideal substrate for a wide array of cross-coupling reactions. The pyridine moiety is a common motif in pharmaceuticals, agrochemicals, and functional materials, imparting desirable electronic and coordinating properties. The ethyl ester provides a handle for further synthetic transformations, while the iodo group serves as a highly reactive linchpin for the introduction of molecular complexity. This guide will delve into the core applications of Ethyl 5-iodopicolinate, providing both the theoretical underpinnings and practical, field-proven insights into its use in constructing valuable molecular architectures.

Synthesis and Physicochemical Properties

The synthesis of Ethyl 5-iodopicolinate is typically achieved from commercially available starting materials such as picolinic acid. A common route involves the esterification of picolinic acid with ethanol, followed by a regioselective iodination.[1] The physical and chemical properties of Ethyl 5-iodopicolinate are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₈H₈INO₂ |

| Molecular Weight | 277.06 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 68-72 °C |

| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, Dioxane, Toluene) |

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-iodine bond in Ethyl 5-iodopicolinate makes it an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[2][3][4] In this reaction, Ethyl 5-iodopicolinate is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For the Suzuki coupling of pyridyl halides, the product itself can act as a ligand, potentially inhibiting the catalyst. Therefore, careful selection of ligands that promote efficient reductive elimination is key.[2]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Synthesis of Ethyl 5-phenylpicolinate

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Ethyl 5-iodopicolinate (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[5]

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[5]

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 10 mL).[5]

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-phenylpicolinate.[5]

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7][8] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and functional materials.[6][8]

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The role of the copper is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

Catalytic Cycles of the Sonogashira Coupling

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Representative Experimental Protocol: Synthesis of Ethyl 5-(phenylethynyl)picolinate

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ethyl 5-iodopicolinate (1.0 mmol) and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%) in a suitable solvent like anhydrous toluene or THF.[9]

-

Add a copper(I) co-catalyst, typically copper(I) iodide (CuI, 1-2 mol%).[10]

-

Add an amine base, such as triethylamine or diisopropylamine, which often also serves as the solvent.[7]

-

To the stirred solution, add the terminal alkyne, for example, phenylacetylene (1.2 mmol).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

-

After completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

-

The residue is then purified by column chromatography to yield the desired product.

The Heck Reaction: Olefination of the Pyridine Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11][12] This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the preparation of pharmaceuticals and fine chemicals. When Ethyl 5-iodopicolinate is used as the substrate, the Heck reaction allows for the introduction of a variety of vinylic groups at the 5-position of the pyridine ring.

The choice of base is a critical parameter in the Heck reaction, influencing both the reaction rate and the yield.[13] Organic bases like triethylamine are commonly used, but inorganic bases such as potassium carbonate or sodium acetate can also be effective.[13]

Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Representative Experimental Protocol: Synthesis of Ethyl 5-((E)-2-ethoxycarbonylvinyl)picolinate

-

In a dry Schlenk flask under an inert atmosphere, combine Ethyl 5-iodopicolinate (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand if necessary (e.g., Triphenylphosphine, 4 mol%).[13]

-

Add an anhydrous solvent such as DMF or acetonitrile.[13]

-

Add the alkene, for example, ethyl acrylate (1.2 mmol), followed by a base like triethylamine (2.0 mmol).[13]

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.[14]

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the crude product by chromatography.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and a wide range of primary and secondary amines.[15][16][17] This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, a common structural motif in many drug candidates, including kinase inhibitors.[18][19]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[20] The base also plays a critical role in promoting the deprotonation of the amine and facilitating the catalytic cycle.[20]

Catalytic Cycle of the Buchwald-Hartwig Amination

Sources

- 1. Palladium-catalyzed dehydrogenative coupling of terminal alkynes with secondary phosphine oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. preprints.org [preprints.org]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Methodological & Application

Advanced Protocol: Pd-Catalyzed Functionalization of Ethyl 5-iodopicolinate

This Application Note is designed as a high-level technical guide for the functionalization of Ethyl 5-iodopicolinate (CAS: 116354-24-8). It moves beyond standard textbook procedures to address the specific electronic and steric nuances of this bifunctional pyridine scaffold.

Executive Summary & Substrate Analysis

Ethyl 5-iodopicolinate represents a "linchpin" intermediate in medicinal chemistry. It offers two orthogonal reactive sites: the electrophilic C5-iodide (amenable to Pd-catalyzed coupling) and the C2-ethyl ester (amenable to saponification, amidation, or reduction).

The Chemist's Challenge: Reactivity vs. Stability

The primary challenge with this substrate is balancing the reactivity of the C5-iodide while preserving the C2-ester.

-

Electronic Activation: The electron-withdrawing ester at C2 decreases the electron density of the pyridine ring. This facilitates oxidative addition of Pd(0) into the C5-I bond compared to neutral iodopyridine, making it a highly reactive partner.

-

The "Pyridine Problem": The basic nitrogen atom can coordinate to the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).

-

Ester Sensitivity: Strong bases (e.g., hydroxides, alkoxides) used in standard couplings can cause premature hydrolysis or transesterification.

Strategic Reactivity Map

The following diagram outlines the logical flow for diversifying this scaffold.

Figure 1: Divergent synthesis pathways for Ethyl 5-iodopicolinate. The C5 position is the primary vector for Pd-catalyzed diversification.

Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

This is the most robust method for attaching aryl or heteroaryl groups. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand resists displacement by the pyridine nitrogen.

Optimized Protocol

Objective: Coupling with Phenylboronic acid (Model Substrate).

| Component | Reagent | Equivalents | Role |

| Substrate | Ethyl 5-iodopicolinate | 1.0 equiv | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 – 0.05 equiv | Catalyst (High turnover) |

| Base | K₂CO₃ or Cs₂CO₃ | 2.5 equiv | Activator (Mild) |

| Solvent | 1,4-Dioxane / Water (4:1) | [0.2 M] | Solvent System |

Step-by-Step Procedure:

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add Ethyl 5-iodopicolinate (1.0 mmol, 277 mg), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

-

Deoxygenation: Evacuate the vial and backfill with Nitrogen (repeat 3x). This is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 mmol, 24 mg) under a positive stream of Nitrogen.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Reaction: Seal the vial and heat to 80–90 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Field Insight: If the boronic acid is sterically hindered (ortho-substituted), switch the base to K₃PO₄ and the solvent to Toluene/Water (10:1) at 100 °C.

Module B: Sonogashira Coupling (Alkynylation)

The C5-iodide is highly reactive toward alkynes. A "Copper-Free" variant is often preferred for pyridines to avoid the formation of difficult-to-remove copper-pyridine complexes, but the standard Pd/Cu method is faster.

Optimized Protocol (Standard Pd/Cu)

| Component | Reagent | Equivalents |

| Catalyst | PdCl₂(PPh₃)₂ | 0.02 equiv |

| Co-Catalyst | CuI | 0.01 equiv |

| Base/Solvent | Et₃N / THF (1:1) | [0.3 M] |

Step-by-Step Procedure:

-

Setup: Charge a flask with Ethyl 5-iodopicolinate (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg), and CuI (2 mg).

-

Inert Atmosphere: Purge with Argon.

-

Liquids: Add degassed THF (2 mL) and Et₃N (2 mL).

-

Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir at Room Temperature for 2 hours. If conversion is slow, heat to 50 °C.

-

Note: The solution usually turns dark brown/black as the reaction proceeds.

-

-

Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.

Module C: Buchwald-Hartwig Amination (C-N Bond Formation)[3][4]

This is the most challenging transformation due to the potential for the amine product to chelate Palladium. Ligand selection is paramount.

Ligand Selection Guide

-

Primary Amines: Use BrettPhos or Xantphos .

-

Secondary Amines: Use RuPhos or BINAP .

-

Base Warning: Do NOT use NaOtBu (Sodium tert-butoxide) if possible, as it may transesterify the ethyl ester. Use Cs₂CO₃ (Cesium Carbonate).[2]

Optimized Protocol (General Amination)

Mechanism Visualization: The catalytic cycle for amination involves a critical reductive elimination step that is often rate-limiting for electron-deficient rings.

Figure 2: Buchwald-Hartwig Catalytic Cycle. Reductive elimination (Red arrow) is facilitated by bulky biaryl phosphine ligands.

Procedure:

-

Setup: Combine Ethyl 5-iodopicolinate (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) in a vial.

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene (3 mL).

-

Reaction: Heat to 100 °C for 12–16 hours.

-

Workup: Filter through Celite, concentrate, and purify.

Troubleshooting & FAQ

Q: My yield is low (<30%) and I see starting material.

-

Cause: Catalyst poisoning by the pyridine nitrogen.

-

Solution: Increase catalyst loading to 5–10 mol%. Switch to a highly active precatalyst like Pd(Amphos)Cl₂ or XPhos Pd G4 .

Q: The ethyl ester hydrolyzed to the acid.

-

Cause: Wet solvent or hydroxide bases.

-

Solution: Ensure solvents are anhydrous. Switch base from Carbonate to K₃PO₄ (anhydrous).

Q: I see homocoupling of the iodide (Bi-pyridine formation).

-

Cause: Often occurs in Sonogashira reactions with excess O₂.

-

Solution: Degas solvents more thoroughly (freeze-pump-thaw).

References

-

Suzuki-Miyaura on Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

-

Sonogashira Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews. Link

-

Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Ester Stability in Coupling: Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed amination of aryl halides with primary amines. Journal of the American Chemical Society. Link

Sources

Optimal Reaction Conditions for the Suzuki-Miyaura Coupling of Ethyl 5-iodopicolinate with Aryl Boronic Acids

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals and advanced materials.[1][2][3][4] This application note provides an in-depth guide to the optimal reaction conditions for the palladium-catalyzed coupling of Ethyl 5-iodopicolinate with a variety of aryl boronic acids. We will explore the mechanistic underpinnings of the catalytic cycle, offer a detailed analysis of critical reaction parameters, present a robust experimental protocol, and provide a troubleshooting guide to address common challenges. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful transformation with a challenging, electron-deficient heterocyclic substrate.

Introduction: The Strategic Importance of Pyridine Scaffolds

Pyridyl-aryl structures are ubiquitous and critical pharmacophores in a vast array of clinically significant drug molecules.[5] The synthesis of these compounds frequently relies on the Suzuki-Miyaura reaction due to its remarkable functional group tolerance, the operational simplicity of its protocols, and the commercial availability of a diverse range of aryl boronic acids, which are noted for their stability and low toxicity.[5][6][7][8]

Ethyl 5-iodopicolinate represents a valuable, yet challenging, building block. As an electron-deficient N-heterocycle, its participation in the Suzuki-Miyaura catalytic cycle presents unique hurdles. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[9][10] Furthermore, the electron-withdrawing nature of the ring and the ester group can influence the rates of the key steps in the catalytic cycle.[11] Overcoming these challenges requires a carefully optimized set of reaction conditions, which this guide aims to provide.

The Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][12][13]

I. Oxidative Addition: The cycle initiates with the insertion of the active, low-valent Pd(0) catalyst into the carbon-iodine bond of Ethyl 5-iodopicolinate. This step, which forms a Pd(II) intermediate, is often rate-limiting.[14] The C-I bond is significantly weaker than C-Br or C-Cl bonds, making iodo-substituted pyridines like the subject of this note highly reactive electrophiles.[14]

II. Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the aryl boronic acid by a base.[1][6][15] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[16] The choice of base and the presence of water can significantly influence the rate and efficiency of this step.[1][17]

III. Reductive Elimination: In the final step, the two organic groups (the picolinate and the aryl group) on the Pd(II) center couple to form the desired C-C bond of the product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Key Reaction Parameters

The success of coupling an electron-deficient substrate like Ethyl 5-iodopicolinate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

-

Palladium Source: While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is often more convenient and economical to use air-stable Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf). These are reduced in situ to the active Pd(0) species under the reaction conditions.[18] For challenging couplings, pre-formed catalysts that incorporate a ligand (pre-catalysts) can offer higher activity and reproducibility.

-

Ligand Selection: This is arguably the most critical parameter. The electron-deficient nature of the pyridine ring requires the use of bulky, electron-rich phosphine ligands.[9] These ligands stabilize the palladium center, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[15][19] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[9] High-performance ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or other bulky phosphines like P(t-Bu)₃, are strongly recommended for this transformation.[9][19][20] N-heterocyclic carbenes (NHCs) can also serve as highly effective alternative ligands.[10]

-

Base Selection: The base is essential for activating the boronic acid for transmetalation.[1] While common inorganic bases like Na₂CO₃ or K₂CO₃ can be effective, stronger bases are often required to achieve high yields with heteroaryl substrates.[9][21] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[9] It is crucial that the base is anhydrous and finely powdered to ensure maximum reactivity and solubility in the reaction mixture.[9]

-

Solvent System: Aprotic polar solvents are typically employed to facilitate the dissolution of the reactants and catalyst. Common choices include 1,4-dioxane, toluene, or dimethylformamide (DMF).[14][17][22] Often, the reaction benefits from the addition of a small amount of water, which can aid in dissolving the inorganic base and accelerate the transmetalation step.[17] However, an excess of water should be avoided to minimize the risk of protodeboronation of the boronic acid.[9]

Recommended Protocols and Conditions

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of Ethyl 5-iodopicolinate. Optimization may be required depending on the specific aryl boronic acid used.

General Experimental Protocol

Caption: A generalized experimental workflow for a Suzuki coupling reaction.[14]

Materials:

-

Ethyl 5-iodopicolinate (1.0 equiv)

-

Aryl boronic acid (1.2–1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, 1–5 mol%)

-

Ligand (e.g., SPhos, 2–10 mol%)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-iodopicolinate, the aryl boronic acid, and the finely powdered base under an inert atmosphere (Argon or Nitrogen).

-

Catalyst Addition: Add the palladium source and the ligand to the flask.

-

Solvent Addition & Degassing: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system via syringe. If not pre-degassed, the resulting mixture should be sparged with argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-